Thulium phosphate
Description
Thulium phosphate (TmPO₄) is a rare-earth phosphate compound belonging to the zircon-type structural family, which is characterized by a tetragonal crystal system (space group I4₁/amd) . It is part of the broader class of lanthanide orthophosphates, which are notable for their stability under high-pressure conditions and applications in ceramics, optics, and nuclear waste immobilization . TmPO₄ is synthesized under controlled conditions, often via hydrothermal methods or solid-state reactions, and exhibits unique mechanical and thermodynamic properties due to the small ionic radius of Tm³⁺ and its strong interaction with phosphate (PO₄³⁻) groups .
Properties
CAS No. |
15883-44-0 |
|---|---|
Molecular Formula |
O4PTm |
Molecular Weight |
263.906 g/mol |
IUPAC Name |
thulium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI Key |
OKBGNVIROKPBTK-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Tm+3] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Tm+3] |
Other CAS No. |
15883-44-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of TmPO₄ and HoPO₄ at Ambient Conditions
| Property | TmPO₄ | HoPO₄ |
|---|---|---|
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/amd | I4₁/amd |
| Unit Cell Volume (ų) | 292.1 | 293.8 |
| Tm/Ho-O Bond Length (Å) | 2.32–2.38 | 2.34–2.40 |
Elastic and Mechanical Properties
First-principles calculations reveal key differences in elasticity:
- Bulk Modulus (B₀) : TmPO₄ has a higher bulk modulus (~160 GPa) compared to HoPO₄ (~155 GPa), indicating greater resistance to volume compression .
- Shear Modulus (G) : Both compounds exhibit similar shear moduli (~85 GPa), but TmPO₄ shows marginally higher ductility (B₀/G ratio > 1.8) .
- Anisotropy : Elastic anisotropy increases with pressure in both compounds, but TmPO₄ demonstrates enhanced directional stiffness under shear stress .
Table 2: Elastic Properties of TmPO₄ and HoPO₄
| Property | TmPO₄ | HoPO₄ |
|---|---|---|
| Bulk Modulus (GPa) | 160 | 155 |
| Shear Modulus (GPa) | 85 | 84 |
| B₀/G Ratio | 1.88 | 1.85 |
Thermodynamic Stability
- Thermal Expansion : TmPO₄ has a lower coefficient of thermal expansion compared to HoPO₄, correlating with its stronger Tm–O bonds .
Comparison with Other Rare-Earth Phosphates
- Terbium Phosphate (TbPO₄) : TbPO₄ has a larger unit cell volume (298.5 ų) than TmPO₄ due to Tb³⁺’s larger ionic radius. It also exhibits lower bulk modulus (~150 GPa), making it less mechanically robust .
- Its bulk modulus (~130 GPa) is significantly lower than TmPO₄, highlighting the impact of rare-earth cation size on stiffness .
Table 3: Comparative Overview of Rare-Earth Phosphates
| Compound | Ionic Radius (Å) | B₀ (GPa) | Application Notes |
|---|---|---|---|
| TmPO₄ | 0.994 | 160 | High-pressure ceramics |
| HoPO₄ | 1.015 | 155 | Optical coatings |
| TbPO₄ | 1.063 | 150 | Phosphors in lighting |
| YPO₄ | 1.019 (Y³⁺) | 130 | Nuclear waste encapsulation |
Research Implications
TmPO₄’s superior mechanical properties under high pressure make it a candidate for advanced ceramics and aerospace materials. Its anisotropy and ductility contrast with HoPO₄’s slightly lower stiffness, suggesting tailored applications in environments requiring directional strength . Further studies on solid-solution systems (e.g., TmₓHo₁₋ₓPO₄) could optimize these properties for industrial use.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for producing high-purity thulium phosphate (TmPO₄), and how do experimental parameters influence crystallinity?
- Methodological Answer : TmPO₄ is typically synthesized via hydrothermal or solid-state reactions. For hydrothermal synthesis, precursors like TmCl₃ and (NH₄)₂HPO₄ are dissolved in deionized water, sealed in autoclaves, and heated at 180–220°C for 24–72 hours. Crystallinity depends on pH (optimal range: 5–7), temperature, and reaction time. Solid-state synthesis involves calcining Tm₂O₃ and NH₄H₂PO₄ at 900–1100°C under inert gas, with intermediate grinding to ensure homogeneity. Characterization via XRD and Raman spectroscopy is critical to confirm phase purity .
Q. How can researchers distinguish TmPO₄ from other rare-earth phosphates using spectroscopic techniques?
- Methodological Answer : X-ray diffraction (XRD) patterns are primary for phase identification, with TmPO₄ exhibiting a monoclinic structure (space group P2₁/n) distinct from, e.g., LaPO₄ (hexagonal). Raman spectroscopy further differentiates TmPO₄ via its PO₄³⁻ symmetric stretching modes (~950–1100 cm⁻¹) and Tm–O vibrational bands (~300–500 cm⁻¹). For advanced differentiation, X-ray photoelectron spectroscopy (XPS) can resolve Tm 4f core-level shifts unique to Tm³⁺ in phosphate matrices .
Q. What are the key thermodynamic properties of TmPO₄, and how are they experimentally determined?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ or air) reveals decomposition temperatures and phase stability. Differential scanning calorimetry (DSC) measures enthalpy changes during phase transitions. TmPO₄’s thermal stability (>1200°C) is critical for high-temperature applications. Researchers must calibrate equipment using standard reference materials (e.g., Al₂O₃) and validate data against computational models like density functional theory (DFT) .
Advanced Research Questions
Q. How do defects in TmPO₄ crystals affect their luminescence properties, and what experimental designs can isolate these effects?
- Methodological Answer : Defects (e.g., oxygen vacancies, Tm³⁺ site substitutions) alter luminescence by introducing trap states. To study this, synthesize TmPO₄ with controlled defect densities via doping (e.g., Eu³⁺) or non-stoichiometric precursor ratios. Use photoluminescence (PL) spectroscopy with time-resolved measurements to differentiate intrinsic Tm³⁺ emissions (e.g., ³H₄ → ³H₆ transitions) from defect-related quenching. Pair with positron annihilation spectroscopy to quantify vacancy concentrations .
Q. What discrepancies exist in reported magnetic properties of TmPO₄, and how can they be resolved?
- Methodological Answer : Magnetic susceptibility studies show variability in Néel temperatures (Tₙ) due to differences in sample purity and crystal orientation. To resolve contradictions:
- Perform neutron diffraction to map spin configurations.
- Use SQUID magnetometry with single-crystal samples aligned along crystallographic axes.
- Compare data with theoretical models (e.g., Monte Carlo simulations for antiferromagnetic ordering). Contradictions often arise from surface oxidation or impurities; ensure samples are handled in gloveboxes and characterized via ICP-MS .
Q. Can TmPO₄ serve as a substrate for quantum simulation studies, and what experimental protocols are required?
- Methodological Answer : TmPO₄’s 4f electronic structure and low symmetry make it suitable for simulating frustrated magnetic systems. To test this:
- Grow ultra-thin TmPO₄ films via pulsed laser deposition (PLD) on lattice-matched substrates (e.g., YAlO₃).
- Use angle-resolved photoemission spectroscopy (ARPES) to map electronic bands.
- Validate with DFT+U calculations to correlate experimental spectra with predicted 4f orbital interactions. Challenges include minimizing surface defects and ensuring ultra-high vacuum conditions during ARPES .
Methodological Considerations
Q. How should researchers design experiments to investigate TmPO₄’s ion-exchange capabilities for nuclear waste applications?
- Methodological Answer :
- Prepare TmPO₄ powders with controlled porosity via template-assisted synthesis.
- Conduct batch sorption experiments using radionuclides (e.g., Cs⁺, Sr²⁺) in simulated waste solutions.
- Analyze uptake efficiency via ICP-OES and correlate with BET surface area measurements.
- Include control experiments with competing ions (e.g., Na⁺, Ca²⁺) to assess selectivity. Data must be statistically validated across triplicate trials .
Q. What computational approaches are most effective for predicting TmPO₄’s electronic structure, and how do they align with experimental data?
- Methodological Answer : Hybrid DFT (e.g., HSE06 functional) accurately models TmPO₄’s bandgap and 4f electron localization. Steps:
- Optimize crystal structures using VASP or Quantum ESPRESSO.
- Compare calculated density of states (DOS) with XPS valence band spectra.
- Address discrepancies (e.g., underestimated bandgaps) by including spin-orbit coupling and Hubbard U corrections (U = 6–8 eV for Tm 4f). Validate with optical absorption edges from UV-Vis-NIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
